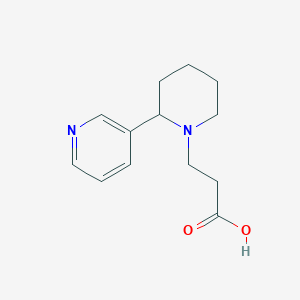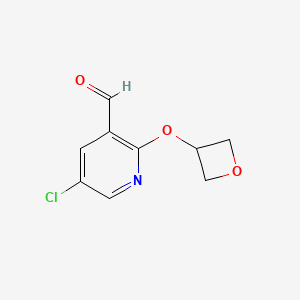
2-(2-(Pentan-3-ylamino)ethoxy)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Pentan-3-ylamino)ethoxy)ethan-1-ol is an organic compound with the molecular formula C9H21NO2. It is characterized by the presence of an amino group attached to a pentyl chain, which is further connected to an ethoxyethanol moiety. This compound is of interest in various fields due to its unique chemical structure and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Pentan-3-ylamino)ethoxy)ethan-1-ol typically involves the reaction of 3-pentylamine with ethylene oxide under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 3-pentylamine attacks the ethylene oxide, leading to the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to ensure efficient and cost-effective production .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Pentan-3-ylamino)ethoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The amino group can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halides like chloroform (CHCl3) or bromine (Br2) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of substituted amines or ethers.
Aplicaciones Científicas De Investigación
2-(2-(Pentan-3-ylamino)ethoxy)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(2-(Pentan-3-ylamino)ethoxy)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to various physiological effects, depending on the context of its application .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-(Butylamino)ethoxy)ethan-1-ol
- 2-(2-(Hexylamino)ethoxy)ethan-1-ol
- 2-(2-(Propylamino)ethoxy)ethan-1-ol
Uniqueness
2-(2-(Pentan-3-ylamino)ethoxy)ethan-1-ol is unique due to its specific pentyl chain, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity, solubility, and interaction with biological systems, making it a valuable compound for targeted applications .
Propiedades
Fórmula molecular |
C9H21NO2 |
|---|---|
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
2-[2-(pentan-3-ylamino)ethoxy]ethanol |
InChI |
InChI=1S/C9H21NO2/c1-3-9(4-2)10-5-7-12-8-6-11/h9-11H,3-8H2,1-2H3 |
Clave InChI |
IEGSHIADCOZMTA-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)NCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-1-(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-yl)ethan-1-amine](/img/structure/B15277957.png)

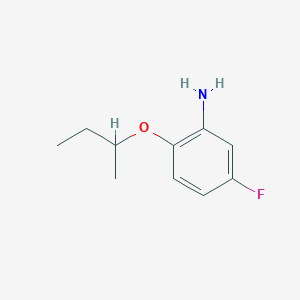
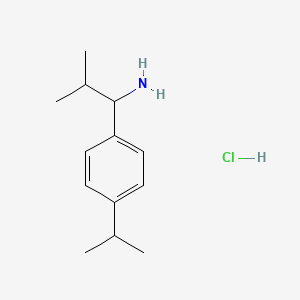
![2-Methanesulfonylspiro[3.4]octane-2-carboxylic acid](/img/structure/B15277985.png)
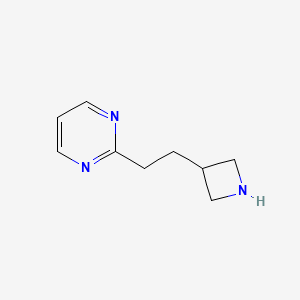
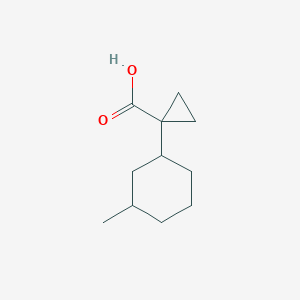
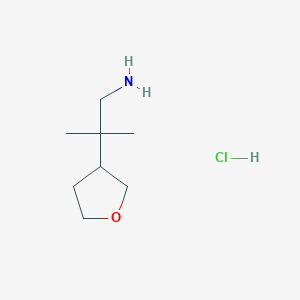
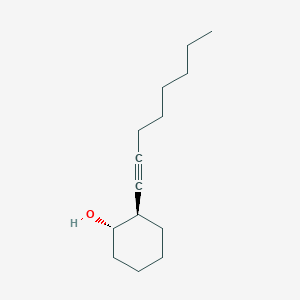
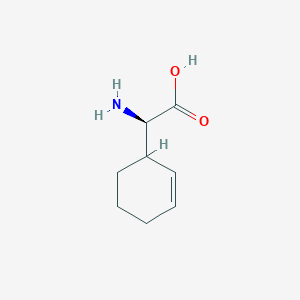
![2-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B15278026.png)
